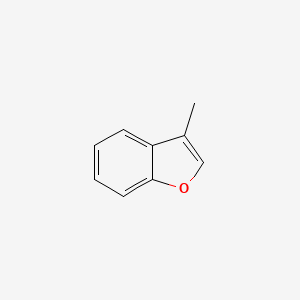

3-Methylbenzofuran

概要

説明

3-Methylbenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. 3-Methylbenzofuran itself is a substituted benzofuran with a methyl group at the third position.

Synthesis Analysis

The synthesis of benzofuran derivatives, including 3-methylbenzofuran, can be achieved through various synthetic routes. One approach involves the Rh(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazole, which allows for the selective synthesis of substituted 3-methylene-2,3-dihydrobenzofurans and 3-methylbenzofurans under ambient to mild heating conditions . Another method includes a one-pot strategy using substituted O-propargylphenols through a Cu/Rh-catalyzed method to construct 3-methylene-2,3-dihydrobenzofuran derivatives . Additionally, a sequential C-H functionalization strategy has been employed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans, involving a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization .

Molecular Structure Analysis

The molecular structure of 3-methylbenzofuran derivatives has been studied using various techniques. For instance, a novel phthalide derivative's structure was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . The geometrical parameters obtained from these studies are in good agreement with each other, providing a detailed understanding of the molecular structure of such compounds.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization and can be further elaborated via palladium-catalyzed cross-coupling reactions . Additionally, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates have been used to produce fully substituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylbenzofuran derivatives are influenced by their molecular structure. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of these compounds have been calculated using quantum chemical methods, providing insights into their reactivity and stability . Furthermore, the antimicrobial activity of some novel 2-substituted-3-methylbenzofuran derivatives has been evaluated, with some compounds exhibiting significant activity against various fungal and bacterial species .

科学的研究の応用

Antimicrobial Applications

3-Methylbenzofuran derivatives have been synthesized and evaluated for their antimicrobial activity. Studies have shown that these compounds exhibit significant activity against various fungal species and bacterial strains. For instance, compounds synthesized using 3-methylbenzofuran-2-carbohydrazide demonstrated notable antimicrobial properties (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Antitumor Agents

Dihydrobenzofuran lignans, closely related to 3-methylbenzofuran, have been identified for their potential as antitumor agents. These compounds have shown promising activity in inhibiting tubulin polymerization, which is crucial in cancer cell division. The compounds were particularly effective against leukemia and breast cancer cell lines, with specific derivatives demonstrating high efficacy (Pieters et al., 1999).

Synthesis of Novel Compounds

Research has explored the synthesis of novel compounds using 3-methylbenzofuran derivatives. These studies focus on the creation of structurally unique compounds that could have various applications in medicinal chemistry, such as the synthesis of 2-ferrocenoyl-3-methylbenzofuran derivatives (Zhuoma, Li, & Gao, 2015).

Herbicidal Potential

A new class of potential herbicides, the 3-(methoxycarbonylmethylene) isobenzofuran-1-imines, has been discovered, showing strong phytotoxic effects on plants. This indicates the potential of 3-methylbenzofuran derivatives in developing synthetic herbicides (Araniti et al., 2014).

作用機序

Target of Action

3-Methylbenzofuran, a derivative of benzofuran, has been found to exhibit antimicrobial activity . The primary targets of this compound are likely to be bacterial cells, particularly strains of E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa . These bacteria are common pathogens, and the ability of 3-Methylbenzofuran to inhibit their growth suggests a potential role in antimicrobial therapy.

Biochemical Pathways

This could include disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication .

Result of Action

The primary result of 3-Methylbenzofuran’s action is the inhibition of bacterial growth . This antimicrobial activity suggests that the compound could be effective in treating infections caused by the targeted bacteria.

Safety and Hazards

将来の方向性

Benzofuran compounds, including 3-Methylbenzofuran, are being studied for their potential therapeutic applications. Many of these compounds have shown promising results in preclinical studies, particularly in the field of anticancer research . Future research will likely focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents .

特性

IUPAC Name |

3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXHLJNBNWVNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175871 | |

| Record name | 3-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzofuran | |

CAS RN |

21535-97-7 | |

| Record name | 3-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21535-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912RQB3DCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

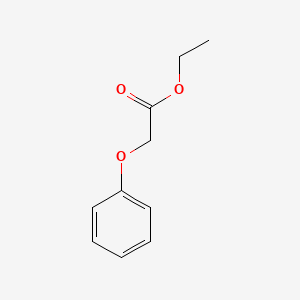

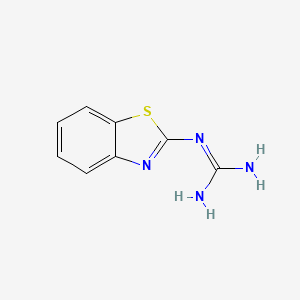

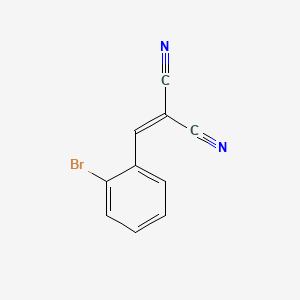

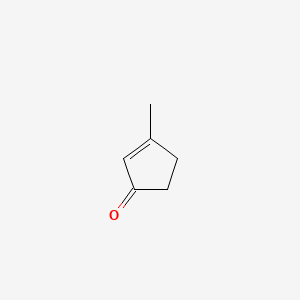

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-methylbenzofuran?

A1: 3-Methylbenzofuran has a molecular formula of C9H8O and a molecular weight of 132.16 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing 3-methylbenzofuran?

A2: Various spectroscopic techniques can be employed for structural elucidation, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR can provide detailed information about the hydrogen and carbon environments within the molecule.

- Infrared (IR) spectroscopy: IR spectroscopy can identify functional groups present in the molecule based on their characteristic vibrational frequencies.

- Mass spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.

Q3: What are some common synthetic routes for 3-methylbenzofuran derivatives?

A3: Several synthetic strategies are employed, including:

- Radical cyclization: This approach utilizes radical initiators to form the benzofuran ring system from appropriate precursors.

- Palladium-catalyzed nucleomethylation: This method facilitates the simultaneous formation of the heteroaromatic ring and the methyl group in 3-methylbenzofuran derivatives.

- Domino hydroarylation/cycloisomerization: This silver-catalyzed approach utilizes 2-alkynylquinoline-3-carbaldehydes to generate aryl-functionalized pyranoquinolines, including those with 3-methylbenzofuran substituents.

Q4: How does the presence of a methyl group at the 3-position influence the reactivity of benzofuran?

A4: The 3-methyl group can impact reactivity by:

- Steric hindrance: The methyl group can hinder reactions occurring at the adjacent 2-position.

- Electronic effects: The electron-donating nature of the methyl group can influence the electron density within the benzofuran ring, affecting electrophilic aromatic substitution reactions.

Q5: What are some notable biological activities exhibited by 3-methylbenzofuran derivatives?

A5: 3-Methylbenzofuran derivatives display a range of activities, including:

- Antitumor activity: Certain derivatives have shown efficacy against non-small cell lung cancer cell lines by potentially inhibiting VEGFR-2.

- Insecticidal properties: Some 3-methylbenzofuran-2-carboxylic acid derivatives exhibit insecticidal activity against sweet potato weevils.

- Antimicrobial activity: Various derivatives demonstrate antibacterial and antifungal properties. ,

- Allosteric modulation of Hsp90 activity: Certain 2-(4-hydroxyphenyl)-3-methylbenzofuran derivatives can modulate the activity of the heat shock protein Hsp90, a potential target for cancer therapy.

Q6: What are the potential applications of 3-methylbenzofuran derivatives in medicinal chemistry?

A6: The diverse biological activities of 3-methylbenzofuran derivatives make them promising candidates for drug development targeting:

Q7: How do structural modifications of the 3-methylbenzofuran scaffold affect biological activity?

A7: SAR studies have revealed that:

- Substituents on the benzofuran ring: The type and position of substituents significantly influence activity. For example, methoxy groups often enhance potency, while halogen atoms can modulate selectivity. ,

- Side chain modifications: Changes in the side chain attached to the benzofuran core also impact activity. For instance, varying the length and substitution pattern of the side chain can alter binding affinity and selectivity for specific targets.

Q8: Are there specific structural features associated with improved antitumor activity in 3-methylbenzofuran derivatives?

A8: Research suggests that:

- Presence of a 2-(4-hydroxyphenyl) group: This motif appears crucial for allosteric modulation of Hsp90 activity, a promising target for cancer therapy.

- Incorporation of basic nitrogen atoms: Inclusion of morpholine or other basic nitrogen-containing groups within the side chain can enhance antitumor activity, potentially through improved interactions with biological targets.

Q9: What are some natural products containing the 3-methylbenzofuran motif?

A9: 3-Methylbenzofuran is found in various natural products, including:

- Eupomatenoids: These neolignans are isolated from Eupomatia species and exhibit diverse biological activities. ,

- Glycybenzofuran and glycyuralin E: These compounds are found in licorice and display antibacterial activity.

- Conocarpan: This neolignan is found in Piper decurrens and exhibits insecticidal properties.

Q10: How can biomimetic chemistry be applied to 3-methylbenzofuran derivatives?

A10: Biomimetic approaches can be used to:

- Synthesize natural products: Mimicking biosynthetic pathways can lead to efficient syntheses of complex 3-methylbenzofuran-containing natural products.

- Develop new reactions: Studying the reactivity of 3-methylbenzofuran in natural product biosynthesis can inspire new synthetic transformations.

Q11: How can computational chemistry be used to study 3-methylbenzofuran derivatives?

A11: Computational methods are valuable for:

- Mechanism elucidation: Density functional theory (DFT) calculations can provide insights into reaction mechanisms, such as those involved in palladium-catalyzed reactions of 3-methylbenzofuran.

Q12: What analytical techniques are used to quantify 3-methylbenzofuran and its derivatives?

A12: Common analytical techniques include:

- High-performance liquid chromatography (HPLC): HPLC is widely used for separating and quantifying 3-methylbenzofuran derivatives in complex mixtures, such as natural product extracts.

- Gas chromatography-mass spectrometry (GC-MS): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification and quantification of volatile 3-methylbenzofuran derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)